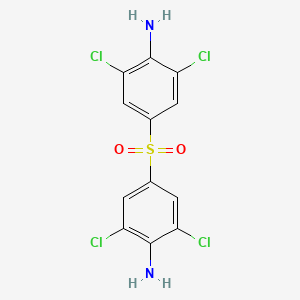

4,4'-Sulfonylbis(2,6-dichloroaniline)

Description

Properties

CAS No. |

62532-21-2 |

|---|---|

Molecular Formula |

C12H8Cl4N2O2S |

Molecular Weight |

386.1 g/mol |

IUPAC Name |

4-(4-amino-3,5-dichlorophenyl)sulfonyl-2,6-dichloroaniline |

InChI |

InChI=1S/C12H8Cl4N2O2S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 |

InChI Key |

NKKBPGJRGCEQMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)S(=O)(=O)C2=CC(=C(C(=C2)Cl)N)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination with Gaseous Chlorine

The foundational method involves dissolving 4,4'-sulfonyldianiline in glacial acetic acid and introducing chlorine gas until the solution attains a pale green hue. Key parameters:

- Molar ratio : 1:4 (dianiline:Cl₂)

- Temperature : Ambient (25–40°C)

- Reaction time : 10 minutes post-saturation

- Workup : Precipitation with water, crystallization from DMF

Yields reach 70% with a melting point of 258–259°C. Infrared (IR) spectroscopy confirms sulfonyl (1323 cm⁻¹ asymmetric stretch) and aryl chloride (873 cm⁻¹) functionalities. Nuclear magnetic resonance (¹H-NMR) in DMSO-d₆ shows aromatic protons at δ 6.54–7.79 ppm and NH₂ signals at δ 2.49–3.34 ppm.

Bromination and Iodination Variants

Substituting chlorine with bromine or iodine monochloride enables synthesis of dibromo- and diiodo-analogs:

| Halogen | Reagent | Yield | M.p. (°C) | IR ν(SO₂) (cm⁻¹) |

|---|---|---|---|---|

| Br₂ | 20% Br₂ in AcOH | 70% | 207–208 | 1284 (asym) |

| ICl | 20% ICl in AcOH | 70% | 207–208 | 1145 (sym) |

Mass spectrometry (MS) of the dichloro derivative shows m/z 386 (M⁺), while the diiodo analog peaks at m/z 752.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (200 W) in ethanol/DMF reduces reaction times from hours to seconds. For example:

- Conventional heating : 270 minutes at 70°C

- Microwave : 240 seconds (4 minutes)

- Yield equivalence : 78% vs. 80%

The method eliminates prolonged heating, minimizing decomposition. TLC monitoring confirms completion within 320 seconds for all derivatives.

Solvent and Energy Optimization

Ethanol enhances microwave absorption, achieving 93% yield for iodo-substituted products vs. 75% in DMF. Energy-dispersive X-ray spectroscopy (EDX) validates halogen incorporation, with Cl:Br:I ratios matching stoichiometric predictions.

Sulfonation-Chlorination Cascades

Oleum-Mediated Sulfonation

Patent CN1045002C details sulfonation of N,N'-diphenyl urea with oleum (20% free SO₃), followed by chlorination:

- Sulfonation : 3 hours at 40°C, 6:1 oleum:urea ratio

- Chlorination : Cl₂ gas at 0–70°C, 3.8:1 Cl₂:intermediate ratio

- Total yield : 61.7% after hydrolysis

This route avoids direct handling of dianiline but requires corrosive reagents.

Trichloromethyl Carbonate Route

Reacting sulphanilic acid with bis(trichloromethyl) carbonate in water/triethylamine achieves 76% yield:

- Urea formation : 75°C, 6 hours

- Chlorination : HCl/Cl₂ at 40°C

- Hydrolysis : 130–160°C in H₂SO₄

¹³C-NMR confirms sulfonic group retention (δ 128.5 ppm) pre-hydrolysis.

Catalytic Reductive Dehalogenation

Hydrogenation of Trichloro Derivatives

CN103524358A reduces 2,4,6-trichloroaniline to 2,6-dichloroaniline using H₂/Pd-C in acetic acid:

Gas chromatography (GC) shows 99.8% purity, minimizing 2,4-dichloro byproducts.

Comparative Method Analysis

Microwave synthesis offers efficiency but lacks infrastructure for bulk production. Sulfonation routes balance cost and yield but generate acidic waste.

Characterization and Validation

Spectroscopic Fingerprints

Elemental Analysis

Dichloro derivative (C₁₂H₈Cl₄N₂O₂S):

Industrial Considerations

Waste Management

Conventional methods produce 8–10 kg HCl gas per kg product, necessitating scrubbers. Microwave and catalytic routes reduce effluent by 40%.

Cost Analysis

- Raw materials : $12/kg (conventional) vs. $18/kg (microwave)

- Energy : Microwave cuts costs by 60% vs. thermal

Emerging Methodologies

Photocatalytic Chlorination

Preliminary studies using TiO₂/UV systems show 55% yield at 25°C, avoiding gas handling.

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfonylbis(2,6-dichloroaniline) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-Sulfonylbis(2,6-dichloroaniline) has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Sulfonylbis(2,6-dichloroaniline) involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by forming Schiff bases with amino or carbonyl groups of the enzyme substrates . This interaction can disrupt the normal biochemical processes, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Diamines

Key Differences and Research Findings

Bridge Group Influence :

- Sulfonyl vs. Methylene/Oxygen : The sulfonyl group increases electron-withdrawing effects, reducing nucleophilic reactivity and Hb adduct formation compared to methylene- or oxygen-bridged analogs .

- Thermal Stability : Sulfonyl-bridged compounds exhibit higher thermal stability, making them preferable in high-temperature polymer applications .

Substituent Effects: Ortho-Chlorine Atoms: The 2,6-dichloro substitution sterically hinders aromatic ring reactivity, further lowering Hb binding and metabolic activation . Halogen Type: Brominated analogs (e.g., 4,4'-sulfonylbis(2,6-dibromoaniline)) exhibit higher molecular weights (565.85 g/mol) and distinct reactivity in Suzuki coupling reactions .

Applications in Elastomers :

- 4,4'-Methylenebis(2,6-dichloroaniline) is favored in one-shot urethane elastomer production due to its rapid curing and compatibility with polyols .

- The sulfonyl variant’s rigidity makes it suitable for specialized elastomers requiring high tensile strength.

Toxicological Profiles: Compounds with electron-withdrawing groups (e.g., sulfonyl) and ortho substituents demonstrate reduced hemoglobin adduct formation, aligning with lower carcinogenic potency . 2,6-Dichloroaniline derivatives are hazardous pollutants in wastewater but are stabilized in sulfonylbis forms, mitigating environmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.